Benzyl 6-O-trityl-alpha-D-mannopyranoside
Overview
Description
Benzyl 6-O-trityl-alpha-D-mannopyranoside is a chemical compound with the molecular formula C32H32O6 and a molecular weight of 512.59 g/mol . It is a derivative of mannose, a type of sugar, and is characterized by the presence of a benzyl group and a trityl group attached to the mannopyranoside structure. This compound is commonly used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
The synthesis of Benzyl 6-O-trityl-alpha-D-mannopyranoside typically involves the protection of the hydroxyl groups of mannose. The trityl group is introduced to protect the 6-hydroxyl group, while the benzyl group is used to protect the anomeric hydroxyl group. The reaction conditions often involve the use of trityl chloride and benzyl chloride in the presence of a base such as pyridine or triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Benzyl 6-O-trityl-alpha-D-mannopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carboxyl or aldehyde groups.
Reduction: Reduction reactions can be used to remove protective groups or to reduce specific functional groups within the molecule.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzyl 6-O-trityl-alpha-D-mannopyranoside has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is used in the study of carbohydrate-protein interactions and glycosylation processes.
Medicine: It serves as a precursor in the synthesis of glycosylated drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Benzyl 6-O-trityl-alpha-D-mannopyranoside involves its ability to act as a protecting group for hydroxyl functionalities in carbohydrate chemistry. The trityl and benzyl groups protect the hydroxyl groups from unwanted reactions, allowing for selective modification of other parts of the molecule. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied.
Comparison with Similar Compounds
Benzyl 6-O-trityl-alpha-D-mannopyranoside can be compared with other similar compounds such as:
Benzyl 6-O-trityl-beta-D-mannopyranoside: Similar structure but with a different anomeric configuration.
Benzyl 6-O-trityl-alpha-D-glucopyranoside: Similar protective groups but derived from glucose instead of mannose.
Benzyl 6-O-trityl-alpha-D-galactopyranoside: Similar protective groups but derived from galactose.
The uniqueness of this compound lies in its specific configuration and the protective groups used, which make it particularly useful in the synthesis of mannose-containing compounds .
Properties
IUPAC Name |
(2S,3S,4S,5S,6R)-2-phenylmethoxy-6-(trityloxymethyl)oxane-3,4,5-triol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32O6/c33-28-27(38-31(30(35)29(28)34)36-21-23-13-5-1-6-14-23)22-37-32(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27-31,33-35H,21-22H2/t27-,28-,29+,30+,31+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGMUXAOIHBVMC-YOGXEWEVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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